3-Chloro-2,4,5-trifluorobenzoyl chloride
Overview
Description
Synthesis Analysis
The synthesis of 3-Chloro-2,4,5-trifluorobenzoyl chloride typically involves chlorination reactions of related trifluorobenzoic acids or their derivatives. For example, 5-Chloro-2, 3, 4-trifluorobenzoic acid, a structurally similar compound, can be synthesized from commercially available 2, 3, 4, 5-trifluorobenzoic acid through a series of reactions including nitration, selective reduction, diazotization, and chlorination, showcasing a pathway that may be adapted for the synthesis of 3-Chloro-2,4,5-trifluorobenzoyl chloride (Yu et al., 2015).
Molecular Structure Analysis
The molecular structure of compounds closely related to 3-Chloro-2,4,5-trifluorobenzoyl chloride, such as 3-Chloro-2,4,5-trifluorobenzoic acid, reveals that the carboxyl group is twisted relative to the benzene ring. This twist affects the compound's reactivity and interactions. In crystals, such molecules can form hydrogen bonds, leading to the formation of dimers or more complex structures (Ji-cai Quan & Hong-Shun Sun, 2012).
Scientific Research Applications
- Summary of the Application : Trifluoromethylpyridines (TFMP) and its derivatives are used in the agrochemical and pharmaceutical industries . The major use of TFMP derivatives is in the protection of crops from pests . Several TFMP derivatives are also used in the pharmaceutical and veterinary industries .
- Methods of Application or Experimental Procedures : The synthesis and applications of TFMP and its derivatives involve various chemical reactions . The specific methods and procedures would depend on the particular derivative being synthesized and its intended application .
- Results or Outcomes : More than 20 new TFMP-containing agrochemicals have acquired ISO common names . Five pharmaceutical and two veterinary products containing the TFMP moiety have been granted market approval, and many candidates are currently undergoing clinical trials .
- 2,4,5-Trifluorobenzoyl chloride : This compound may be used in the synthesis of several glycosylated derivatives of some fluoroquinolone antibiotics. It may also be employed in one-pot synthesis of ethyl 8,9-difluoro-6-oxo-6H-benzo[c]quinolizine-5-carboxylate .
- 2,3,4,5-Tetrafluorobenzoyl chloride : This compound was used in the preparation of 4-hydroxy-1-(3-pyridyl)-1-butanone-tetrafluorobenzoate. It was also used in the synthesis of N-[(4-carbamoylphenyl)carbamothioyl]-2,3,4,5-tetrafluorobenzamide .
- 2,4,5-Trifluorobenzoyl chloride : This compound may be used in the synthesis of several glycosylated derivatives of some fluoroquinolone antibiotics. It may also be employed in one-pot synthesis of ethyl 8,9-difluoro-6-oxo-6H-benzo[c]quinolizine-5-carboxylate .
- 2,3,4,5-Tetrafluorobenzoyl chloride : This compound was used in the preparation of 4-hydroxy-1-(3-pyridyl)-1-butanone-tetrafluorobenzoate. It was also used in the synthesis of N-[(4-carbamoylphenyl)carbamothioyl]-2,3,4,5-tetrafluorobenzamide .
Safety And Hazards
This compound is classified as dangerous. It is a combustible liquid and can cause severe skin burns and eye damage . It may also cause respiratory irritation . Safety measures include avoiding heat, sparks, open flames, and hot surfaces. It is advised not to breathe fumes, mist, spray, or vapors. Protective gloves, clothing, and eye/face protection should be worn when handling this compound .
properties
IUPAC Name |
3-chloro-2,4,5-trifluorobenzoyl chloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7HCl2F3O/c8-4-5(11)2(7(9)13)1-3(10)6(4)12/h1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IEDMMCZBIKXEJP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=C(C(=C1F)F)Cl)F)C(=O)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7HCl2F3O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70382002 | |
Record name | 3-chloro-2,4,5-trifluorobenzoyl chloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70382002 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
228.98 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-Chloro-2,4,5-trifluorobenzoyl chloride | |
CAS RN |
101513-78-4 | |
Record name | 3-chloro-2,4,5-trifluorobenzoyl chloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70382002 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
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Synthesis routes and methods III
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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